molecular formula C17H23NO2 B4033856 N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-PHENOXYACETAMIDE

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-PHENOXYACETAMIDE

Cat. No.: B4033856
M. Wt: 273.37 g/mol
InChI Key: REHPDLBEJOABFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-{BICYCLO[221]HEPTAN-2-YL}ETHYL)-2-PHENOXYACETAMIDE is a synthetic organic compound characterized by a bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-PHENOXYACETAMIDE typically involves the reaction of bicyclo[2.2.1]heptane derivatives with phenoxyacetic acid derivatives under specific conditions. One common method involves the use of an acyl chloride intermediate, which reacts with an amine to form the desired amide compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets, such as NMDA receptors. As an NMDA receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and potentially provide therapeutic benefits for neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-12(16-10-13-7-8-14(16)9-13)18-17(19)11-20-15-5-3-2-4-6-15/h2-6,12-14,16H,7-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHPDLBEJOABFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-PHENOXYACETAMIDE
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N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-PHENOXYACETAMIDE
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N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-PHENOXYACETAMIDE
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N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-PHENOXYACETAMIDE
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N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-PHENOXYACETAMIDE
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N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-PHENOXYACETAMIDE

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